Diphenhydramine citrate

Descripción general

Descripción

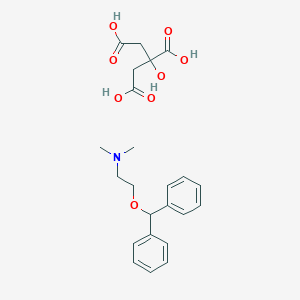

Diphenhydramine citrate (C₁₇H₂₁NO·C₆H₈O₇, CAS 88637-37-0) is an antihistamine primarily used to treat allergies, insomnia, and cold symptoms. It is the citrate salt of diphenhydramine, a first-generation H₁-receptor antagonist discovered in 1943 and approved by the FDA in 1946 . Structurally, it consists of diphenhydramine (a benzhydryl ether derivative) complexed with citric acid, forming a 1:1 molar ratio .

Métodos De Preparación

One-Pot Synthesis from Dibenzyl Alcohol-β-Chloroethyl Ether

The one-pot synthesis (Figure 1) is a streamlined method described in the patent CN102229537A . This approach avoids intermediate isolation, combining three stages in a single reactor:

-

Reaction of dibenzyl alcohol-β-chloroethyl ether with dimethylamine :

-

Dibenzyl alcohol-β-chloroethyl ether reacts with dimethylamine in an aqueous medium to form diphenhydramine hydrochloride.

-

NaOH is added to neutralize the hydrochloride, liberating diphenhydramine free base.

-

Citric acid is introduced directly into the reactor to form diphenhydramine citrate via acid-base reaction.

-

Advantages :

-

Eliminates intermediate purification, reducing production time by 30–40% .

-

Uses concentrated sulfuric acid for ether synthesis, avoiding toxic solvents like benzene .

Table 1: Reaction Conditions for One-Pot Synthesis

| Parameter | Value/Description |

|---|---|

| Starting Material | Dibenzyl alcohol-β-chloroethyl ether |

| Reagents | Dimethylamine, NaOH, citric acid |

| Temperature | 60–80°C (ether synthesis) |

| Reaction Time | 4–6 hours (total) |

| Yield | 85–92% |

Traditional Multi-Step Synthesis via Diphenhydramine Free Base

The traditional method involves synthesizing diphenhydramine free base before citrate salt formation:

Synthesis of Diphenhydramine Free Base

-

Rieveschl’s method : Reacts bromodiphenylmethane with N,N-dimethylaminoethanol (DMAE) in the presence of a base .

-

Alternative route : Uses benzhydrol and DMAE with p-toluenesulfonic acid, removing water to shift equilibrium .

Citrate Salt Formation

-

The free base is reacted with citric acid in a 1:1 molar ratio:

Challenges :

-

Requires isolation and purification of the free base, increasing steps and cost.

-

Typical yields range from 70–80%, lower than one-pot synthesis .

Continuous Flow Synthesis for Industrial Scaling

Adapting methods from diphenhydramine hydrochloride production , continuous flow synthesis offers a modern approach:

-

Etherification in flow reactor : Benzhydrol and DMAE react under controlled pressure (75 psi) with water removal to enhance conversion .

-

In-line neutralization and citrate addition : The free base is neutralized and mixed with citric acid in a continuous system.

Table 2: Continuous Flow Parameters

| Parameter | Value/Description |

|---|---|

| Reactor Type | PFA tubing (0.03” i.d.) |

| Residence Time | 10–15 minutes |

| Pressure | 75–250 psi |

| Temperature | 80–100°C |

| Yield | 88–90% (estimated for citrate adaptation) |

Benefits :

-

Enables real-time monitoring and quality control.

Synthesis of Key Intermediate: Dibenzyl Alcohol-β-Chloroethyl Ether

The one-pot method’s efficiency relies on synthesizing dibenzyl alcohol-β-chloroethyl ether:

Análisis De Reacciones Químicas

Degradation and Stability

Diphenhydramine is susceptible to decomposition, especially in the presence of strong acids . A chemical stability study examined the degradation of diphenhydramine (DIPH) in solutions and solids, revealing that it follows pseudo-first-order kinetics .

- The degradation processes follow pseudo-first-order kinetics.

- Degradation rate constants are in the range of to min.

- Half-life () varies with pH:

- pH 1: 18.01 hours

- pH 4: 50.15 hours

- pH 7: 71.65 hours

- The degradation is more pronounced in acidic conditions.

- Half-life () ranges from 12.39 to 16.72 hours over a pH range of 1–13.

Spectrophotometric measurements :

- FT-IR and NIR methods are used for qualitative analysis after accelerated degradation.

- Changes in IR spectra indicate degradation, such as decreased intensity in the C-O-C stretching vibration .

Interactions with Other Substances

- Acids and Bases : Diphenhydramine hydrochloride gives acidic solutions in water and can neutralize bases .

- Oxidizing and Reducing Agents : It may react with strong oxidizing and reducing agents .

- Ionic Liquids : Studies have explored the interactions of diphenhydramine hydrochloride with imidazolium-based ionic liquids .

Metabolism

Diphenhydramine undergoes rapid and extensive first-pass metabolism, primarily through two successive N-demethylations . The metabolites are further conjugated with glycine and glutamine and excreted in urine . Cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19 are involved in its metabolism .

- N-demethylation to N-desmethyldiphenhydramine.

- Further N-demethylation to N,N-didesmethyldiphenhydramine.

- Formation of acetyl metabolites like N-acetyl-N-desmethyldiphenhydramine.

- Oxidation to generate diphenylmethoxyacetic acid metabolite.

- Conjugation with glycine and glutamine for excretion in urine.

Aplicaciones Científicas De Investigación

Medical Uses

Diphenhydramine citrate is primarily utilized in the treatment of:

- Allergic Reactions : It is effective in alleviating symptoms associated with allergic rhinitis and other histamine-mediated conditions. Diphenhydramine is often administered in emergency settings to manage acute allergic reactions, including anaphylaxis, although its use as a primary treatment for anaphylaxis remains controversial due to insufficient evidence regarding its efficacy compared to epinephrine .

- Insomnia : Due to its sedative properties, this compound is frequently used as a short-term treatment for insomnia. Its anticholinergic effects can induce drowsiness, making it a common ingredient in over-the-counter sleep aids .

- Motion Sickness and Nausea : The compound is also effective in preventing and treating nausea and vomiting associated with motion sickness. Its antiemetic properties make it valuable for patients undergoing travel or certain medical treatments .

- Dermatological Applications : this compound is used topically to relieve itching associated with dermatoses and insect bites. Formulations include creams, gels, and lotions that minimize systemic side effects compared to oral administration .

Pharmacological Mechanisms

The pharmacological actions of this compound are mediated through several mechanisms:

| Biological Target | Mode of Action | Effect |

|---|---|---|

| H1 Receptor | Inverse agonist | Allergy reduction; sedation |

| mACh Receptors | Antagonist | Anticholinergic effects; antiparkinson |

| Sodium Channels | Blocker | Local anesthetic properties |

These mechanisms contribute to the compound's effectiveness across various therapeutic contexts, including allergy management, sedation, and pain relief .

Case Study 1: Pediatric Use

A study evaluated the safety and efficacy of this compound in children aged 2 to under 12 years for treating cough and cold symptoms. The findings highlighted the need for further pediatric pharmacokinetic studies to confirm appropriate dosing guidelines. Existing data suggest that while effective in adults, the evidence supporting its use in children remains less robust .

Case Study 2: Cognitive Effects in Older Adults

Research indicated that diphenhydramine use among hospitalized older patients correlates with cognitive decline and increased delirium symptoms. A logistic regression analysis revealed an adjusted odds ratio of 2.3 for cognitive decline in patients exposed to diphenhydramine compared to those who were not. This underscores the need for cautious prescribing practices in geriatric populations .

Case Study 3: Formulation Development

Innovative approaches have been employed to enhance the palatability and delivery of this compound through orally disintegrating tablets (ODTs). A study demonstrated that integrating crystal and particle engineering improved the tablet's characteristics, leading to faster disintegration times and better patient compliance .

Mecanismo De Acción

El mecanismo de acción de la parigenina implica su interacción con diversos objetivos y vías moleculares. Se sabe que la parigenina modula múltiples vías de señalización, incluidas las vías PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κB y Wnt/β-catenina . Estas interacciones conducen a diversos efectos fisiológicos, como actividades antiinflamatorias, antioxidantes, antibacterianas y antivirales. La parigenina también desencadena la apoptosis y la autofagia celular, induce el arresto del ciclo celular, suprime la migración e invasión celular y estimula una respuesta inmune .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Weight : 447.5 g/mol .

- Pharmacopeial Standards : USP mandates 98.0–100.5% purity, with strict guidelines for storage in airtight, light-resistant containers .

- Applications: Found in combination products (e.g., with ibuprofen or acetaminophen) for pain relief and sleep aid .

Diphenhydramine citrate is one of several diphenhydramine salts. The most clinically relevant comparisons are with diphenhydramine hydrochloride and other antihistamines.

Diphenhydramine Hydrochloride vs. Citrate

Key Differences :

- Bioequivalence : While 38 mg of citrate equates to 25 mg of hydrochloride in therapeutic effect, pharmacokinetic studies show citrate’s slower dissolution may delay peak plasma concentrations .

- Formulation Stability : Citrate is preferred in combination tablets (e.g., with NSAIDs) due to better pH compatibility and masking of bitter taste .

Other Diphenhydramine Salts

- Laurylsulfate, Methylbromide, Salicylate: Rarely used commercially. Laurylsulfate (C₁₇H₂₁NO·C₁₂H₂₆O₄S) is regulated under HS 29221980 but lacks clinical relevance .

Comparison with Non-Diphenhydramine Antihistamines

Analytical and Market Insights

Analytical Methods

- HPLC/UPLC : Validated methods for simultaneous quantification with ibuprofen (detection limit: 0.084–1.14 µg/mL for citrate) .

- Dissolution Testing : USP standards require ≥75% dissolution within 45 minutes in water for combination tablets .

Market Trends

- Regional Pricing: North America dominates pricing ($0.05–$0.10/mg), with citrate preferred in sleep-aid combinations .

- Regulatory Status : Scheduled under HS 29221980 and FDA Preferred Term "this compound" .

Actividad Biológica

Diphenhydramine citrate is a salt form of diphenhydramine, a first-generation antihistamine widely used for its sedative and antiallergic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and emerging research findings.

Diphenhydramine functions primarily as an H1 receptor antagonist , blocking the effects of histamine, which is responsible for allergic reactions. Its biological targets and effects are summarized in the following table:

| Biological Target | Mode of Action | Effect |

|---|---|---|

| H1 receptor | Inverse agonist | Allergy reduction; sedation |

| Muscarinic acetylcholine (mACh) receptors | Antagonist | Anticholinergic effects; sedation |

| Sodium channels | Blocker | Local anesthetic properties |

In addition to its antihistaminic effects, diphenhydramine exhibits anticholinergic properties , which can lead to side effects such as dry mouth, urinary retention, and blurred vision. It also acts as a local anesthetic by blocking sodium channels, contributing to its use in various medical contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from other forms due to its molecular weight (447.5 g/mol) compared to diphenhydramine hydrochloride (291.8 g/mol). Key pharmacokinetic parameters include:

- Oral Bioavailability : 40% to 60%

- Peak Plasma Concentration : Achieved 2 to 3 hours post-administration

- Metabolism : Primarily through cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19) involving extensive first-pass metabolism .

Clinical Applications

This compound is primarily used for:

- Allergy Relief : Effective in treating allergic rhinitis and urticaria.

- Sedation : Commonly used as a sleep aid due to its sedative properties.

- Antitussive and Cold Remedies : Often included in combination products for cough and cold relief .

TIRED Study

A notable clinical trial, known as the TIRED study, investigated the effectiveness of diphenhydramine in infants with sleep disturbances. The study revealed minimal improvement among participants receiving diphenhydramine compared to placebo, leading to early termination due to insufficient efficacy data .

COVID-19 Research

Recent studies have indicated that diphenhydramine may possess antiviral properties against SARS-CoV-2. Laboratory tests demonstrated that diphenhydramine could inhibit virus replication by approximately 30%, with even greater efficacy when combined with lactoferrin, achieving a 99% reduction in viral activity . This finding suggests potential new applications for diphenhydramine beyond its traditional uses.

Toxicity and Withdrawal

Research has documented cases of diphenhydramine toxicity and withdrawal symptoms. One case involved a patient with chronic abuse presenting with severe neurological symptoms. Administration of intravenous diphenhydramine resulted in immediate symptom relief, highlighting its potent effects even in overdose situations .

Q & A

Basic Research Questions

Q. How can researchers differentiate diphenhydramine citrate from its hydrochloride form in experimental settings?

this compound (C₁₇H₂₁NO·C₆H₈O₇) and hydrochloride (C₁₇H₂₁NO·HCl) differ in their salt forms, affecting solubility, molecular weight, and dosage equivalence. Methodologically, use techniques like titration (to quantify citrate vs. chloride ions) or HPLC with UV detection (to separate and identify the distinct retention times of each salt form). Confirm equivalency via molar mass calculations: 25 mg of hydrochloride equals 38 mg of citrate due to the citrate salt's higher molecular weight .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (265 nm) is widely validated for this compound quantification. Key parameters include:

- Column: C18 (e.g., 3.9 mm × 30 cm, L1 packing).

- Mobile phase: Acetonitrile-phosphate buffer (pH 3.0).

- System suitability: Resolution ≥2.5, tailing factor ≤1.7, and column efficiency ≥1000 theoretical plates . Calibrate using USP reference standards and ensure linearity across 0.084–1.14 μg/mL for citrate .

Q. How should researchers design experiments to assess this compound stability in formulations?

Follow ICH Q1A guidelines for stability testing:

- Forced degradation studies : Expose samples to heat (40–60°C), humidity (75% RH), light (UV/visible), and acidic/alkaline conditions.

- Analytical monitoring : Use HPLC to track degradation products (e.g., free diphenhydramine or citric acid derivatives).

- Acceptance criteria : ≥98.0% purity under specified storage conditions (tight, light-resistant containers) .

Advanced Research Questions

Q. What experimental design considerations are critical for bioequivalence studies of this compound combination products?

Use a randomized, single-dose, two-period crossover design with washout periods to minimize carryover effects. Key steps:

- Population : Healthy adults (n ≥ 24) under fasting/postprandial conditions.

- PK parameters : Measure AUC₀–∞, Cmax, and Tmax via LC-MS/MS.

- Statistical analysis : Apply ANOVA for geometric mean ratios (90% CI within 80–125% for bioequivalence) . Address inter-subject variability using stratified randomization and covariate analysis .

Q. How can researchers resolve contradictions in dissolution data for this compound tablets?

Discrepancies often arise from apparatus selection (e.g., USP Apparatus 1 vs. 2) or medium composition (e.g., water vs. biorelevant fluids). Mitigate by:

- Standardizing dissolution conditions : 50 rpm, 900 mL water, 45-minute timepoint .

- Validating method robustness : Test agitation rate (±10%), pH (±0.5), and surfactant effects.

- Cross-validating with in vivo data : Correlate dissolution profiles with pharmacokinetic absorption rates .

Q. What strategies are effective for impurity profiling of this compound during synthesis?

Employ HPLC-MS/MS to identify and quantify impurities:

- Sample preparation : Spiked degradation studies to simulate process-related impurities (e.g., residual citric acid isomers).

- Detection limits : LOQ ≤0.372 μg/mL for citrate-related impurities .

- Regulatory compliance : Follow USP〈621〉 for column efficiency and ICH Q3B for impurity thresholds (≤0.10% for unidentified impurities) .

Q. How should researchers address interspecies variability in preclinical pharmacokinetic studies of this compound?

- Allometric scaling : Adjust doses based on body surface area across species (e.g., rat to human).

- In vitro-in vivo correlation (IVIVC) : Use hepatocyte incubation to predict metabolic clearance.

- Species-specific adjustments : Account for differences in CYP450 enzyme activity (e.g., CYP2D6 in humans vs. CYP2C11 in rats) .

Q. Methodological Frameworks

Q. What PICOT elements are essential for formulating research questions on this compound’s sedative efficacy?

- P (Population) : Adults with transient insomnia.

- I (Intervention) : 38 mg this compound.

- C (Comparison) : Placebo or alternative antihistamines (e.g., doxylamine).

- O (Outcome) : Latency to sleep onset (polysomnography).

- T (Time) : Acute (single-dose) vs. chronic (7-day) administration .

Q. How can researchers ensure reproducibility in this compound assay development?

- Documentation : Detail column lot numbers, mobile phase preparation, and instrument calibration.

- Data transparency : Publish raw chromatograms, validation parameters (linearity, precision), and sample preparation protocols .

- External validation : Cross-check results with independent labs using USP reference standards .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing contradictory bioavailability data in this compound studies?

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., non-blinded trials).

- Dose-response modeling : Use Emax models to reconcile differences in absorption rates .

Q. How should researchers present this compound stability data in compliance with journal guidelines?

Structure the report as:

- Introduction : Stability challenges (e.g., hygroscopicity).

- Methods : Accelerated testing conditions and HPLC parameters.

- Results : Degradation kinetics (Arrhenius plots).

- Discussion : Implications for formulation shelf life .

Propiedades

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-73-1 (Parent) | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80237211 | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88637-37-0 | |

| Record name | Diphenhydramine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenhydramine citrate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENHYDRAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.